molecular formula C18H24FN3O4 B2994581 N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1234994-50-3

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2994581
CAS No.: 1234994-50-3
M. Wt: 365.405
InChI Key: PURPRHUCQAPKJH-UHFFFAOYSA-N
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Description

N1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidin-4-ylmethyl core substituted with a 2-fluorobenzoyl group at the N1 position and a 2-methoxyethyl group at the N2 position. Its structure combines a fluorinated aromatic moiety, which enhances metabolic stability and binding affinity, with a methoxyethyl side chain that may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

N'-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O4/c1-26-11-8-20-16(23)17(24)21-12-13-6-9-22(10-7-13)18(25)14-4-2-3-5-15(14)19/h2-5,13H,6-12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURPRHUCQAPKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone and a suitable amine.

    Introduction of the 2-Fluorobenzoyl Group: The piperidine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-fluorobenzoyl-substituted piperidine.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the 2-fluorobenzoyl-substituted piperidine with oxalyl chloride and 2-methoxyethylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of scalable reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Biological Research: It is used as a tool compound to investigate the mechanisms of action of related molecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations in Piperidine-Based Oxalamides

Compound Name Key Substituents Synthesis Yield Purity (HPLC) Reference
This compound 2-Fluorobenzoyl (N1), 2-methoxyethyl (N2) Not reported Not reported N/A
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 8) 4-Chlorophenyl (N1), hydroxyethyl-thiazolyl-piperidinyl (N2) 46% >95%
N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide 2-Chlorobenzyl (N1), sulfonyl-piperidinyl (N2) Not reported Not reported
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide Benzodioxolyl (N1), tetrahydrothiophen-piperidinyl (N2) Not reported Not reported

Key Observations :

  • Methoxyethyl at N2 contrasts with hydroxyethyl or sulfonyl-piperidinyl groups in other derivatives, which may reduce metabolic oxidation compared to hydroxyethyl analogs .

Physicochemical Properties

Molecular Weight and Stability

Compound Name Molecular Formula Molecular Weight Stability Notes Reference
This compound C21H27FN3O4 ~412.46 g/mol* Fluorine enhances metabolic stability Estimated
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide C21H26ClN3O3S 436.97 g/mol Hydroxyethyl may increase polarity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) C19H21N3O4 355.39 g/mol High purity (>95%) in flavouring

Key Observations :

  • The target compound’s molecular weight (~412 g/mol) is comparable to other piperidine-based oxalamides, suggesting moderate bioavailability .
  • The 2-methoxyethyl group likely improves aqueous solubility relative to purely aromatic substituents (e.g., chlorophenyl or benzodioxolyl) .

Antiviral and Enzyme Inhibition

Compound Name Activity IC50/EC50 Reference
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide HIV entry inhibition (CD4-binding site) Not reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Umami flavor agonist; CYP3A4 inhibition (51% at 10 µM) 10 µM
This compound Hypothesized: Potential enzyme inhibition (e.g., soluble epoxide hydrolase) Not reported Extrapolated

Key Observations :

  • Piperidine-oxalamide hybrids (e.g., Compound 8) show antiviral activity, suggesting the target compound may share similar mechanisms .
  • The 2-fluorobenzoyl group could enhance binding to hydrophobic enzyme pockets, as seen in cytochrome P450 inhibitors .

Toxicological and Metabolic Profiles

Compound Name Metabolic Pathway NOEL (mg/kg/day) Safety Margin Reference
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Oxidative demethylation and glucuronidation 100 >33 million
This compound Predicted: Hydrolysis of oxalamide, CYP450 oxidation Not reported Not reported Extrapolated

Key Observations :

  • Fluorinated aromatic systems (e.g., 2-fluorobenzoyl) may reduce CYP-mediated metabolism compared to methoxy groups .

Biological Activity

N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula for this compound is C26H29FN4O4C_{26}H_{29}FN_4O_4, with a molecular weight of 480.5 g/mol. The compound features a piperidine ring, an oxalamide linkage, and a 2-fluorobenzoyl substituent, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H29FN4O4
Molecular Weight480.5 g/mol
CAS Number1286726-17-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized from 4-piperidone and an appropriate amine.
  • Introduction of the 2-Fluorobenzoyl Group : The intermediate reacts with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
  • Formation of the Oxalamide Moiety : The final step involves reacting the fluorobenzoyl-piperidine with oxalyl chloride and 2-methoxyethylamine to yield the target compound.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that this compound may have applications in:

  • Anticancer Activity : Preliminary studies show promising cytotoxic effects against human cancer cell lines, particularly breast cancer (e.g., MCF-7 cells) .
  • Neuropharmacology : Given the presence of piperidine, it may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar oxalamide derivatives:

  • Cytotoxicity Studies : Compounds structurally related to this compound were screened for cytotoxic effects against various cancer cell lines. Many derivatives exhibited significant activity, indicating that modifications to the oxalamide structure can enhance biological efficacy .
  • Enzyme Inhibition : Research has focused on the ability of similar compounds to inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. The mechanisms often involve competitive inhibition or allosteric modulation .

Q & A

Q. How does the 2-fluorobenzoyl substituent influence bioactivity compared to other aromatic groups?

  • Methodological Answer : Substituent effects are evaluated via Structure-Activity Relationship (SAR) studies. For example, compared adamantyl vs. benzyloxy groups in oxalamides, showing fluorinated groups enhance metabolic stability. Bioassays (e.g., enzymatic inhibition IC50 in ) quantify activity differences. Computational docking (e.g., GOLD scoring in ) predicts fluorobenzoyl interactions with hydrophobic enzyme pockets .

Q. What strategies resolve stereochemical challenges during synthesis, particularly diastereomer formation?

  • Methodological Answer : Diastereomeric mixtures (e.g., 1:1 ratios in ) are separated using chiral stationary phases (CSPs) in HPLC or recrystallization. For instance, resolved single diastereoisomers (46% yield) via gradient elution (acetonitrile/water + 0.1% formic acid). Stereochemical assignments rely on NOE NMR experiments or X-ray crystallography .

Q. How are enzymatic inhibitory activities assessed for this compound, and what models validate efficacy?

  • Methodological Answer : Cytochrome P450 inhibition (e.g., CYP4F11 in ) uses fluorogenic substrates in microsomal assays. Antiviral activity (e.g., HIV entry inhibition in ) is tested via pseudovirus neutralization assays in TZM-bl cells. Dose-response curves (IC50/EC50) are generated using nonlinear regression (GraphPad Prism) .

Q. What computational approaches predict binding affinity to target proteins, and how are these validated?

  • Methodological Answer : Molecular docking (AutoDock Vina, GOLD) simulates ligand-protein interactions. For example, used GOLD scores (>82.5) to prioritize compounds. Validation includes Surface Plasmon Resonance (SPR) for binding kinetics or mutagenesis studies to confirm critical residues .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for oxalamide derivatives?

  • Methodological Answer : Variables like solvent choice (DMF vs. THF in ), reaction time (12–48 hrs), and purification methods (flash chromatography vs. recrystallization) must be systematically tested. Reproducibility is enhanced by detailed reporting of equivalents, temperature, and catalyst loading .

Q. What in vitro models are appropriate for evaluating metabolic stability, and how are degradation pathways identified?

  • Methodological Answer : Liver microsome assays (human/rat) quantify metabolic half-life (t1/2). LC-MS/MS identifies metabolites (e.g., hydroxylation or dealkylation products). ’s NOEL studies (100 mg/kg/day in rats) guide dose selection for in vivo follow-ups .

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